molecular formula C10H11N3O2 B1305994 3-Benzotriazol-1-yl-2-methyl-propionic acid CAS No. 4233-62-9

3-Benzotriazol-1-yl-2-methyl-propionic acid

Cat. No. B1305994
CAS RN: 4233-62-9
M. Wt: 205.21 g/mol
InChI Key: DQDZZJOQSXHOES-UHFFFAOYSA-N
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Description

3-Benzotriazol-1-yl-2-methyl-propionic acid (BTMP) is an organic compound with a molecular formula of C7H9N3O2. It is a derivative of benzotriazole and is used as a reagent in many organic syntheses. It is also known as 1-methyl-2-benzotriazolylpropionic acid or 1-methyl-2-benzotriazolyl-3-propionic acid. BTMP has been used in a wide range of scientific research applications, including drug synthesis, organic synthesis, and medicinal chemistry. In addition, it has been used in the development of new drugs, as a reagent for the preparation of pharmaceutical intermediates, and as a catalyst for the synthesis of organic compounds.

Mechanism of Action

Target of Action

It is known that benzotriazole derivatives have been reported to exhibit antibacterial activities , suggesting that they may interact with bacterial proteins or enzymes.

Mode of Action

Based on the antibacterial activities of benzotriazole derivatives , it can be hypothesized that this compound may interfere with bacterial protein synthesis or other vital processes.

Result of Action

Benzotriazole derivatives have been reported to exhibit antibacterial activities , suggesting that they may inhibit bacterial growth or proliferation.

Biochemical Analysis

Biochemical Properties

3-Benzotriazol-1-yl-2-methyl-propionic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzotriazole moiety in the compound can form stable coordination complexes with metal ions, which can influence enzyme activity and protein function . For instance, it can act as a ligand for metal ions in metalloproteins, thereby affecting their catalytic activity. Additionally, the compound can interact with nucleic acids, potentially influencing gene expression and protein synthesis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling . Furthermore, the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular metabolism. These effects can result in altered cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to enzymes and inhibit or activate their activity. For instance, it can act as an inhibitor of certain proteases, thereby preventing the degradation of specific proteins . Additionally, the benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biomolecules, stabilizing their structure and function . These interactions can lead to changes in gene expression and protein activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are dose-dependent and can vary between different animal models. Threshold effects have been observed, where a specific dose is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, the compound can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. For instance, localization to the nucleus can affect gene expression, while localization to the mitochondria can influence cellular metabolism and energy production.

properties

IUPAC Name

3-(benzotriazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7(10(14)15)6-13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDZZJOQSXHOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387787
Record name 3-Benzotriazol-1-yl-2-methyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

4233-62-9
Record name 3-Benzotriazol-1-yl-2-methyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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